molecular formula C10H18ClN3S B1457990 1-((4,6-Dimethylpyrimidin-2-yl)thio)butan-2-amine hydrochloride CAS No. 1864058-00-3

1-((4,6-Dimethylpyrimidin-2-yl)thio)butan-2-amine hydrochloride

Cat. No.: B1457990
CAS No.: 1864058-00-3
M. Wt: 247.79 g/mol
InChI Key: YTLKBNVHDZMOOM-UHFFFAOYSA-N
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Description

1-((4,6-Dimethylpyrimidin-2-yl)thio)butan-2-amine hydrochloride is a synthetic organic compound featuring a pyrimidine core substituted with methyl groups at positions 4 and 4. The thioether (-S-) linkage connects the pyrimidine ring to a secondary amine (butan-2-amine), which is protonated as a hydrochloride salt. The hydrochloride salt enhances aqueous solubility, a critical factor for bioavailability in pharmaceutical formulations .

Properties

IUPAC Name

1-(4,6-dimethylpyrimidin-2-yl)sulfanylbutan-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N3S.ClH/c1-4-9(11)6-14-10-12-7(2)5-8(3)13-10;/h5,9H,4,6,11H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTLKBNVHDZMOOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CSC1=NC(=CC(=N1)C)C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18ClN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1864058-00-3
Record name 2-Butanamine, 1-[(4,6-dimethyl-2-pyrimidinyl)thio]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1864058-00-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Synthetic Route Description

The typical synthetic pathway can be summarized as follows:

  • Starting Material Preparation : The synthesis begins with 4,6-dimethylpyrimidine, which is functionalized to introduce a suitable leaving group at the 2-position, often a halide or sulfonate, to facilitate nucleophilic substitution.

  • Thioether Formation : The key step involves nucleophilic substitution where the thiol or sulfide derivative of butan-2-amine attacks the activated 2-position of the pyrimidine ring, forming the sulfur linkage. This step is usually carried out under reflux conditions in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to enhance nucleophilicity and reaction rates.

  • Amine Protection and Deprotection : To prevent side reactions, the amine group on the butan-2-amine may be protected during the thioether formation and subsequently deprotected after coupling.

  • Hydrochloride Salt Formation : The free base of 1-((4,6-Dimethylpyrimidin-2-yl)thio)butan-2-amine is converted to its hydrochloride salt by treatment with hydrochloric acid in an appropriate solvent, typically ethanol or methanol, to enhance stability and crystallinity.

  • Purification : The final product is purified by recrystallization, often from methanol or ethanol, to obtain the hydrochloride salt in high purity suitable for research or pharmaceutical applications.

Reaction Conditions and Optimization

Step Reagents/Conditions Temperature Solvent Yield (%) Notes
Activation of pyrimidine Halogenation or sulfonation 0–50 °C DMF/DMSO 80–90 Controlled to avoid over-substitution
Thioether bond formation Butan-2-amine thiol derivative + base Reflux (80–120 °C) DMF/DMSO 70–85 Base such as triethylamine used
Amine protection/deprotection Boc or other protecting groups Room temp to reflux Various >90 Protects amine functionality
Hydrochloride salt formation HCl in ethanol/methanol Room temperature Ethanol/Methanol Quantitative Enhances stability and crystallinity
Purification Recrystallization Room temperature Methanol/Ethanol >95 Removes impurities

Research Findings and Analytical Data

  • Yield and Purity : Reported yields for the thioether formation step range from 70% to 85%, with overall yields after purification exceeding 65%. Purity is typically confirmed by NMR, HPLC, and elemental analysis, showing >98% purity for the hydrochloride salt.

  • Structural Confirmation : The structure is confirmed by spectroscopic methods including ^1H and ^13C NMR, which show characteristic signals for the pyrimidine methyl groups, the methylene and methine protons of the butan-2-amine, and the thioether linkage. Mass spectrometry confirms the molecular ion peak consistent with the expected molecular weight.

  • Chemical Stability : The hydrochloride salt form exhibits enhanced chemical stability compared to the free base, particularly in aqueous and mildly acidic conditions, which is beneficial for storage and handling.

Comparative Analysis with Related Compounds

While direct preparation methods for this compound are specialized, analogous synthetic strategies for related pyrimidinyl thioethers and aminobutan derivatives have been reported in the literature. These methods often utilize nucleophilic aromatic substitution on halogenated pyrimidines or palladium-catalyzed coupling reactions to form the C-S bond efficiently. The choice of method depends on the availability of starting materials and desired scale of synthesis.

Summary Table of Preparation Steps

Preparation Stage Description Key Parameters Outcome
1. Pyrimidine Activation Halogenation at 2-position Controlled halogen source Reactive intermediate
2. Thioether Formation Nucleophilic substitution with thiol derivative Reflux in DMF/DMSO Formation of C-S bond
3. Amine Protection Boc or other protecting groups Room temp to reflux Prevents side reactions
4. Hydrochloride Formation Treatment with HCl in alcohol Room temperature Stable hydrochloride salt
5. Purification Recrystallization from methanol/ethanol Room temperature High purity final product

Chemical Reactions Analysis

Types of Reactions

1-((4,6-Dimethylpyrimidin-2-yl)thio)butan-2-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to form sulfoxides or sulfones under appropriate conditions.

    Reduction: The compound can be reduced to modify the pyrimidine ring or the thioether linkage.

    Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed for substitution reactions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

1-((4,6-Dimethylpyrimidin-2-yl)thio)butan-2-amine hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-((4,6-Dimethylpyrimidin-2-yl)thio)butan-2-amine hydrochloride involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in key biochemical processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional attributes can be contextualized against analogs with related backbones or functional groups. Below is a comparative analysis based on available literature:

((E)-1-(((4,6-Dimethylpyrimidin-2-yl)imino)methyl)naphthalen-2-ol)

  • Structure : Shares the 4,6-dimethylpyrimidin-2-yl moiety but replaces the thioether with an imine (-CH=N-) group. A naphthol group is appended to the imine.
  • Functional Groups : Imine (coordination site) and hydroxyl (chelating group).
  • Applications : Acts as a chelator ligand for metal ions (e.g., Cu²⁺, Ni²⁺), forming stable metallic chelates for catalytic or material science applications .
  • Key Differences :
    • Reactivity : The imine group enables metal coordination, while the thioether in the target compound may prioritize sulfur-based interactions (e.g., covalent binding or redox activity).
    • Solubility : The absence of a hydrochloride salt in this analog reduces its solubility in polar solvents compared to the target compound.

Ethyl S-2-Diisopropylammoniumethyl Methylphosphonothiolate Chloride

  • Structure: Contains a phosphonothiolate group (-PS(O)(OR)) linked to a quaternary ammonium center.
  • Functional Groups: Phosphonothiolate (reactive sulfur-phosphorus backbone) and ammonium chloride.
  • Key Differences: Toxicity: The phosphonothiolate group confers higher reactivity and toxicity compared to the pyrimidine-thioether system. Biological Targets: Likely inhibits acetylcholinesterase, whereas the target compound’s pyrimidine-thioether structure may target nucleotide-binding proteins.

SKF-96365 (TRP Channel Inhibitor)

  • Structure : Imidazole-based hydrochloride salt with methoxyphenyl substituents.
  • Functional Groups : Imidazole (aromatic heterocycle) and ether (-O-) linkages.
  • Applications : Pan-TRP channel inhibitor used in cellular signaling studies .
  • Lipophilicity: The aromatic methoxyphenyl groups in SKF-96365 increase lipophilicity compared to the target compound’s aliphatic butan-2-amine chain.

Comparative Data Table

Compound Name Molecular Formula Key Functional Groups Applications
1-((4,6-Dimethylpyrimidin-2-yl)thio)butan-2-amine hydrochloride C₁₀H₁₇ClN₃S Thioether, pyrimidine, hydrochloride Potential kinase inhibition, drug development
((E)-1-(((4,6-Dimethylpyrimidin-2-yl)imino)methyl)naphthalen-2-ol) C₁₇H₁₆N₃O Imine, pyrimidine, naphthol Metal chelation, catalysis
Ethyl S-2-diisopropylammoniumethyl methylphosphonothiolate chloride C₁₁H₂₇ClNO₂PS Phosphonothiolate, ammonium chloride Neurotoxic agents (restricted use)
SKF-96365 C₂₂H₂₆ClN₃O₂ Imidazole, ether, hydrochloride TRP channel inhibition, research tool

Research Findings and Limitations

  • Structural Insights: No crystallographic data for the target compound were identified in the provided evidence.
  • Biological Activity : The thioether group may confer redox-modulating properties, but specific studies on this compound’s efficacy or toxicity are absent in the reviewed literature.
  • Synthesis : Analogous compounds (e.g., ’s chelator ligand) were synthesized via Schiff base condensation, suggesting possible routes for the target compound’s preparation .

Biological Activity

1-((4,6-Dimethylpyrimidin-2-yl)thio)butan-2-amine hydrochloride is a synthetic compound with notable structural characteristics, including a butan-2-amine backbone linked to a 4,6-dimethylpyrimidin-2-ylthio moiety. This compound is primarily studied for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

  • Molecular Formula : C₁₀H₁₇N₃S
  • Molecular Weight : 211.33 g/mol
  • CAS Number : 1342352-97-9

Antimicrobial Properties

Research indicates that compounds containing pyrimidine rings, such as 1-((4,6-Dimethylpyrimidin-2-yl)thio)butan-2-amine hydrochloride, exhibit diverse pharmacological properties, including antimicrobial activity. In related studies, pyrimidine derivatives have shown effectiveness against various bacterial strains, including:

  • Gram-positive bacteria : Staphylococcus aureus, Bacillus subtilis
  • Gram-negative bacteria : Escherichia coli, Pseudomonas aeruginosa
  • Fungi : Candida albicans, Saccharomyces cerevisiae

The compound's potential as an antimicrobial agent is supported by its structural analogs which have demonstrated significant inhibitory effects on these pathogens .

Sirtuin Inhibition

The compound has also been evaluated for its inhibitory activity against human sirtuin 2 (SIRT2), a protein implicated in various biological processes. It was found to exhibit potent inhibition with an IC50 value of 42 nM, indicating its potential role in therapeutic applications targeting metabolic and neurodegenerative diseases .

The biological activity of 1-((4,6-Dimethylpyrimidin-2-yl)thio)butan-2-amine hydrochloride can be attributed to its ability to interact with various biological targets. Preliminary studies suggest that the compound may bind to enzymes and receptors involved in critical biological pathways. Understanding these interactions can provide insights into its mechanism of action and therapeutic potential.

Structure-Activity Relationship (SAR)

The structure of 1-((4,6-Dimethylpyrimidin-2-yl)thio)butan-2-amine hydrochloride allows for the development of various derivatives that may enhance its biological activity. The presence of electron-donating or withdrawing groups can significantly affect the compound's potency against specific biological targets .

Compound NameStructureNotable Properties
N-methyl-2-((4-methylthiazol-2-yl)thio)ethan-1-amine hydrochlorideStructureAntimicrobial activity
4,6-Dimethyl-2-(pyrrolidin-1-yl)ethylthio)pyrimidineStructurePotential CNS activity
1-(5-bromopyrimidin-2-yl)cyclobutan-1-amine hydrochlorideStructureAnticancer properties

Case Studies and Research Findings

A comprehensive review of related compounds has shown that many pyrimidine derivatives possess significant anticancer properties. For instance, compounds similar in structure to 1-((4,6-Dimethylpyrimidin-2-yl)thio)butan-2-amines have demonstrated cytotoxic effects against various cancer cell lines, including:

  • MCF7 (breast cancer) : IC50 values ranging from 0.65 to 3.0 μM.
  • U937 (leukemia) : Comparable or higher activity than standard chemotherapeutics.

These findings suggest that further exploration of this compound could lead to the discovery of new therapeutic agents for cancer treatment .

Q & A

Q. What experimental design strategies are recommended for optimizing the synthesis of 1-((4,6-Dimethylpyrimidin-2-yl)thio)butan-2-amine hydrochloride?

Answer: Statistical Design of Experiments (DOE) is critical for minimizing trial runs while capturing multifactorial interactions. A fractional factorial design can screen parameters such as:

  • Reaction temperature (e.g., 40–80°C)
  • Catalyst loading (e.g., 0.5–2.0 mol%)
  • Solvent polarity (e.g., dielectric constants of DMF vs. ethanol)
  • Reaction time (2–12 hours)
    Response surface methodology (RSM) then refines optimal conditions. For example, a Central Composite Design (CCD) can model non-linear relationships between variables and yield. This approach reduces optimization steps by 40–60% compared to one-factor-at-a-time methods .

Q. Which analytical techniques are suitable for characterizing the purity and structure of this compound?

Answer: Key techniques include:

  • HPLC-UV/HRMS : For purity assessment and quantification (e.g., using ACN/TFA gradients for separation, as in ).
  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., pyrimidine ring protons vs. thioether linkages).
  • X-ray Crystallography : To resolve stereochemical ambiguities in the amine hydrochloride salt.
  • Thermogravimetric Analysis (TGA) : Evaluates thermal stability and decomposition profiles.
    Cross-validation with multiple methods ensures structural fidelity and detects trace impurities (<0.1%) .

Q. How should stability studies be designed to determine optimal storage conditions?

Answer: Stability under varying conditions (temperature, humidity, light) can be tested via accelerated degradation studies. For example:

  • Forced Degradation : Expose the compound to 40°C/75% RH for 4 weeks, monitoring degradation products via HPLC.
  • Photostability : Use ICH Q1B guidelines with UV/visible light exposure.
    Degradation kinetics (e.g., Arrhenius modeling) predict shelf-life under standard storage (2–8°C, inert atmosphere) .

Advanced Questions

Q. How can computational methods predict reaction pathways and regioselectivity for synthesizing this compound?

Answer: Quantum mechanical calculations (e.g., DFT) model transition states to predict regioselectivity in thioether bond formation. For instance:

  • Reaction Path Sampling : Identifies low-energy pathways for nucleophilic substitution at the pyrimidine C2 position.
  • Solvent Effects : COSMO-RS simulations assess solvent polarity’s impact on activation barriers.
    Experimental validation via kinetic isotope effects (KIEs) or in-situ IR spectroscopy confirms computational predictions, creating a feedback loop between theory and practice .

Q. How can contradictory data on biological activity (e.g., receptor binding vs. cytotoxicity) be resolved?

Answer: Contradictions often arise from assay variability or off-target effects. Mitigation strategies include:

  • Orthogonal Assays : Compare SPR (surface plasmon resonance) binding data with functional cellular assays (e.g., cAMP modulation).
  • Dose-Response Profiling : Identify non-linear relationships (e.g., hormetic effects at low concentrations).
  • Proteomics : Screen for unintended protein interactions via affinity chromatography-MS.
    Replicating studies under standardized conditions (e.g., ISO 20776-1 for antimicrobial testing) reduces variability .

Q. What advanced separation techniques improve purification from complex reaction mixtures?

Answer:

  • Membrane Chromatography : Combines high throughput with selectivity for charged intermediates (e.g., amine hydrochloride salts).
  • Simulated Moving Bed (SMB) Chromatography : Continuous separation reduces solvent use by 30–50%.
  • Ionic Liquid-Based Extraction : Selective partitioning of polar byproducts (e.g., unreacted pyrimidine derivatives).
    These methods align with CRDC subclass RDF2050104 (membrane and separation technologies) .

Q. How can reactor design enhance scalability while maintaining reaction efficiency?

Answer:

  • Microreactor Systems : Improve heat/mass transfer for exothermic thioether formation (residence time <5 minutes).
  • CFD Modeling : Simulates fluid dynamics to optimize mixing in stirred-tank reactors.
  • In-Line Analytics : PAT (Process Analytical Technology) tools like FTIR monitor reaction progression in real time.
    These strategies align with CRDC subclass RDF2050112 (reactor design fundamentals) .

Q. What interdisciplinary approaches facilitate derivative development (e.g., prodrugs or metal complexes)?

Answer:

  • Chemoinformatics : Virtual screening identifies derivatives with improved pharmacokinetic profiles (e.g., logP <3).
  • Coordination Chemistry : DFT-guided design of transition metal complexes (e.g., Cu²⁺ for enhanced stability).
  • Biological Evaluation : High-content imaging screens for subcellular targeting (e.g., mitochondrial accumulation).
    Integrating computational, synthetic, and biological workflows accelerates structure-activity relationship (SAR) studies .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-((4,6-Dimethylpyrimidin-2-yl)thio)butan-2-amine hydrochloride
Reactant of Route 2
1-((4,6-Dimethylpyrimidin-2-yl)thio)butan-2-amine hydrochloride

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